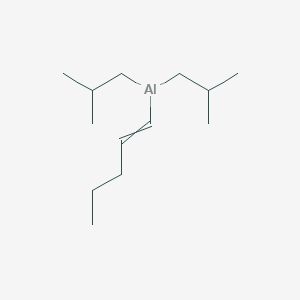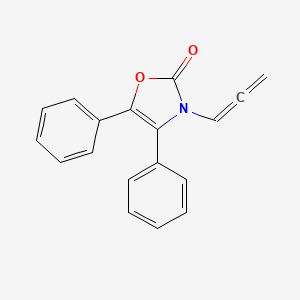
4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups and a propadienyl group attached to the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diphenylacetylene with an appropriate nitrile oxide to form the oxazole ring. The reaction conditions often include the use of a catalyst and a solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions may introduce new substituents on the phenyl rings.
Applications De Recherche Scientifique
4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Lacks the propadienyl group but shares the oxazole ring and phenyl groups.
3-Phenyl-1,3-oxazole: Contains only one phenyl group and lacks the propadienyl group.
2,4-Diphenyl-1,3-oxazole: Similar structure but with different substitution patterns on the oxazole ring.
Uniqueness
4,5-Diphenyl-3-propadienyl-1,3-oxazol-2(3H)-one is unique due to the presence of both the propadienyl group and the two phenyl groups attached to the oxazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
87696-38-6 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
InChI |
InChI=1S/C18H13NO2/c1-2-13-19-16(14-9-5-3-6-10-14)17(21-18(19)20)15-11-7-4-8-12-15/h3-13H,1H2 |
Clé InChI |
PBPJJJMNLPRLOH-UHFFFAOYSA-N |
SMILES canonique |
C=C=CN1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
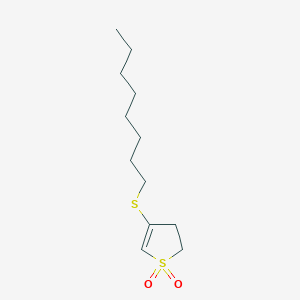
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
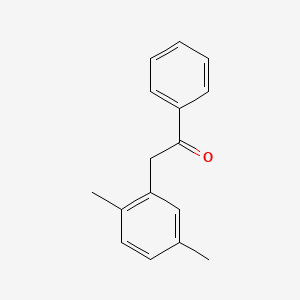
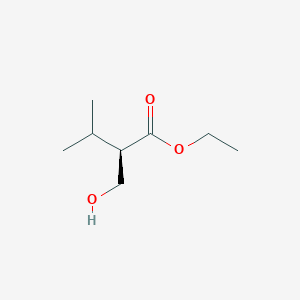

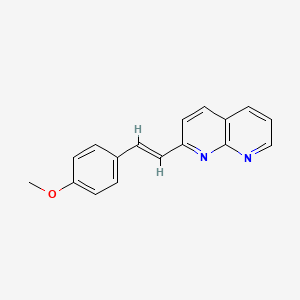
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
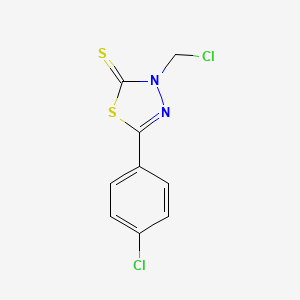
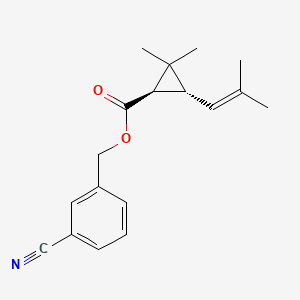
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
